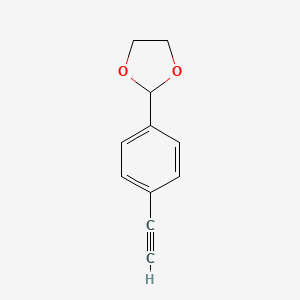
1,3-Dioxolane, 2-(4-ethynylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2-(4-ethynylphenyl)-: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound features a phenyl group substituted with an ethynyl group at the 2-position of the dioxolane ring. The presence of the ethynyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolanes can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . For 1,3-Dioxolane, 2-(4-ethynylphenyl)-, the synthesis involves the reaction of 4-ethynylbenzaldehyde with ethylene glycol under acidic conditions to form the dioxolane ring.
Industrial Production Methods: Industrial production of dioxolanes typically involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to remove water and drive the equilibrium towards the formation of the dioxolane .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 2-(4-ethynylphenyl)- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophiles such as bromine (Br₂) or chloromethane (CH₃Cl) can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or alkylated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: 1,3-Dioxolane, 2-(4-ethynylphenyl)- is used as a building block in organic synthesis.
Biology and Medicine: The ethynyl group can interact with biological molecules, potentially leading to the development of new therapeutic agents .
Industry: In the industrial sector, 1,3-Dioxolane, 2-(4-ethynylphenyl)- can be used as a solvent or as an intermediate in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(4-ethynylphenyl)- involves its interaction with molecular targets through the ethynyl group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound can also participate in radical reactions, which can further influence its biological activity .
Comparison with Similar Compounds
1,3-Dioxane: A six-membered ring analog of dioxolane, which has similar chemical properties but different reactivity due to the ring size.
1,2-Dioxolane: An isomer where the two oxygen atoms are adjacent, making it a peroxide with distinct chemical behavior.
Uniqueness: This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
138853-09-5 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H10O2/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h1,3-6,11H,7-8H2 |
InChI Key |
IMBXCYXDOGCLNO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


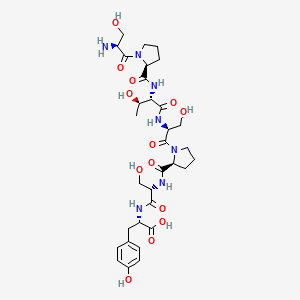
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
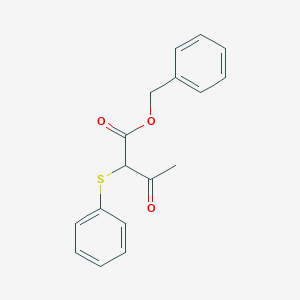
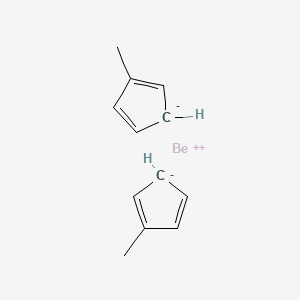

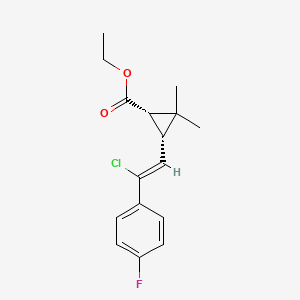
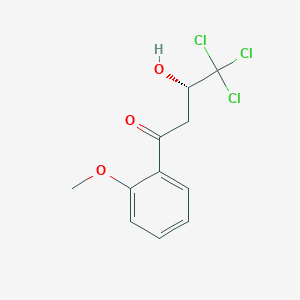


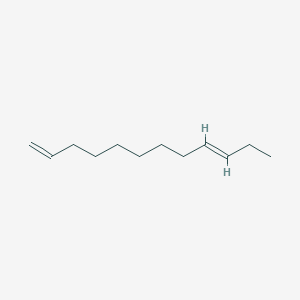
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
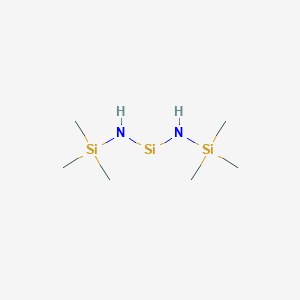
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
